molecular formula C40H38N8O6S2 B2776038 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4'-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide CAS No. 476275-52-2

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4'-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide

Cat. No.: B2776038
CAS No.: 476275-52-2
M. Wt: 790.91
InChI Key: FAXWTNIYPFCKTB-UHFFFAOYSA-N
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Description

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4'-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple sulfamoyl and cyanoethyl groups attached to a benzamide core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4'-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, leading to the formation of intermediate compounds.

    Amidation Reactions:

    Sulfonation Reactions:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4'-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4'-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays and studies.

    Industry: Utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4'-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4'-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide include:

    4-[bis(2-cyanoethyl)sulfamoyl]benzamide: A simpler analog with fewer substituents.

    N-[4-[4-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide: A compound with a similar core structure but different substituents.

Uniqueness

The uniqueness of this compound lies in its complex structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H38N8O6S2/c1-29-27-33(11-17-37(29)45-39(49)31-7-13-35(14-8-31)55(51,52)47(23-3-19-41)24-4-20-42)34-12-18-38(30(2)28-34)46-40(50)32-9-15-36(16-10-32)56(53,54)48(25-5-21-43)26-6-22-44/h7-18,27-28H,3-6,23-26H2,1-2H3,(H,45,49)(H,46,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXWTNIYPFCKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)C)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38N8O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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